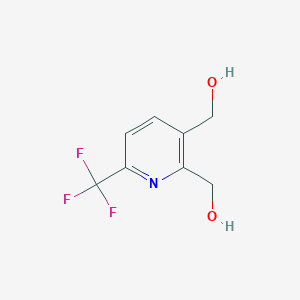

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol

Description

Properties

IUPAC Name |

[2-(hydroxymethyl)-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)7-2-1-5(3-13)6(4-14)12-7/h1-2,13-14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKAMIPMNVQWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727834 | |

| Record name | [6-(Trifluoromethyl)pyridine-2,3-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905273-57-6 | |

| Record name | [6-(Trifluoromethyl)pyridine-2,3-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated pyridine derivatives, which can have different functional groups such as ketones, aldehydes, or substituted pyridines.

Scientific Research Applications

Chemistry

In the field of chemistry, (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of diverse derivatives that can be utilized in further research and application.

Reaction Types:

- Oxidation : Hydroxyl groups can be oxidized to produce ketones or aldehydes.

- Reduction : The compound can be reduced to form derivatives with different functional groups.

- Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions.

Biology

The biological applications of this compound are primarily focused on its potential as a bioactive molecule. Preliminary studies suggest that it may interact with various biological targets, influencing pathways related to inflammation and infection response. The trifluoromethyl group is particularly significant as it can enhance the biological activity of the compound, making it a candidate for drug discovery.

Potential Biological Activities:

- Interaction with proteins and nucleic acids.

- Influence on cellular pathways related to glucocorticoid metabolism.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic properties. The compound's structural features allow for interactions with biological targets that could lead to the development of new pharmaceuticals. Its unique combination of functional groups may provide enhanced lipophilicity and reactivity compared to simpler derivatives.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and advanced materials. Its distinct properties make it suitable for crop protection products and other material science applications. The presence of the trifluoromethyl group enhances the efficacy of agrochemical formulations.

Case Studies and Research Findings

- Agrochemical Development : Research indicates that compounds derived from this compound are being utilized as intermediates in the synthesis of effective crop-protection agents. For example, its derivatives have shown superior pest control properties compared to traditional insecticides due to their enhanced molecular stability and reactivity .

- Drug Discovery Initiatives : Ongoing studies are examining the interaction of this compound with various biological macromolecules. These studies aim to elucidate the mechanisms through which this compound exerts its effects on cellular pathways related to disease processes .

- Material Science Applications : The incorporation of pyridine derivatives like this compound into polymer systems has been explored for their potential thermal stability and ability to form hydrogen bonds, making them candidates for advanced material applications .

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol, a comparison with structurally analogous pyridine derivatives is essential. Key compounds include:

Pyridine-2,6-dimethanol

- Properties: Exhibits strong hydrogen-bonding capacity due to symmetrical diol groups, often used in coordination chemistry for ligand synthesis. Its solubility in polar solvents (e.g., water, ethanol) is higher than that of the trifluoromethyl analog due to reduced lipophilicity.

- Applications : Widely employed in crystallography and as a precursor for macrocyclic ligands.

Dimethyl 6-(Trifluoromethyl)pyridine-2,3-dicarboxylate

- Structure : Methoxycarbonyl (-COOCH₃) groups at 2- and 3-positions; trifluoromethyl group at 6-position.

- Properties : The ester groups enhance stability and reduce polarity compared to diol derivatives. Molecular weight (263.17 g/mol) and logP (1.67) indicate moderate lipophilicity, suitable for organic-phase reactions.

- Applications : Serves as an intermediate in synthesizing trifluoromethylated heterocycles for pharmaceuticals or agrochemicals.

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- Structure : Pyrrolidine ring fused to a 6-fluoropyridine; hydroxymethyl group on the pyrrolidine.

- Properties : The fluorine atom increases electronegativity and metabolic stability. Molecular weight (196.22 g/mol) is lower than the trifluoromethyl derivative, impacting pharmacokinetic profiles.

- Applications : Explored in drug discovery for CNS-targeting molecules due to its fluorine-enhanced blood-brain barrier permeability.

3-(Trifluoromethyl)pyridin-2-ol

- Structure : Hydroxyl (-OH) group at 2-position; trifluoromethyl at 3-position.

- Properties : The hydroxyl group enables tautomerization and acid-base reactivity, while the -CF₃ group enhances resistance to enzymatic degradation. Less sterically hindered than diol analogs.

- Applications : Used in catalytic systems and as a building block for antifungal agents.

Table 1: Comparative Analysis of Key Pyridine Derivatives

Research Findings and Discussion

- Synthetic Utility: The trifluoromethyl group in this compound enhances electrophilic aromatic substitution reactivity at the 4-position, a feature less pronounced in non-fluorinated analogs like pyridine-2,6-dimethanol.

- Biological Activity : Compared to 3-(trifluoromethyl)pyridin-2-ol, the diol groups in the target compound improve water solubility, making it more viable for aqueous-phase biological assays.

- Material Science : Its dual hydroxymethyl groups enable covalent bonding to polymers or surfaces, a trait exploited less efficiently by ester derivatives like dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate.

Biological Activity

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, synthesis methodologies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and two hydroxymethyl groups. The presence of the trifluoromethyl moiety is known to enhance lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that derivatives of trifluoromethylpyridines exhibit a range of biological activities including antimicrobial, antifungal, and potential anticancer effects. Below are key findings regarding the biological activity of this compound.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various pyridine derivatives against multiple bacterial strains. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 2 µg/mL to 4 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Cu5 | MRSA | 2 |

| Cu4 | MRSA | 4 |

| Cu1 | Staphylococci | 16-64 |

Antitumor Activity

Preliminary investigations into the antitumor properties revealed that certain complexes derived from this compound exhibited moderate activity against colon and prostate cancer cell lines (SW480, SW620, PC3), while showing low toxicity towards normal cells .

Synthesis Methods

The synthesis of this compound can be achieved through several pathways, including:

- Direct Hydroxymethylation : Utilizing formaldehyde in the presence of suitable catalysts.

- Fluorination Reactions : Employing fluorinated reagents to introduce the trifluoromethyl group effectively.

Case Studies

- Agrochemical Applications : One significant application includes the use of trifluoromethylpyridine derivatives in developing insecticides. The compound's structural framework allows it to modulate insecticidal activity effectively .

- Pharmaceutical Development : Another case study focused on optimizing SAR for compounds similar to this compound showed promising results in inhibiting inflammatory pathways in human cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-(trifluoromethyl)pyridine-2,3-diyl)dimethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine precursors. A common approach involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using boronic acids or esters, as demonstrated in the synthesis of related trifluoromethylpyridine derivatives . Key steps include:

- Trifluoromethyl introduction : Fluorination agents (e.g., KF in DMSO) and trifluoromethylation reagents (e.g., CF₃Cu).

- Diol formation : Hydroxymethylation via oxidation (e.g., KMnO₄ in acidic conditions) or reduction (e.g., NaBH₄ in methanol) of aldehyde intermediates .

- Purification : Column chromatography (silica gel) and crystallization (ethanol/water mixtures) are critical for isolating stereoisomers or diastereomers.

Q. How can structural ambiguities in this compound be resolved using crystallography or spectroscopy?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement, particularly for resolving hydrogen bonding between hydroxyl groups and trifluoromethyl moieties .

- NMR analysis : ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to distinguish diastereotopic protons. ¹⁹F NMR is essential for confirming trifluoromethyl group integrity .

- Mass spectrometry (LCMS) : High-resolution LCMS (e.g., m/z 757 [M+H]+ as in related compounds) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (4S,5S)-dimethyl dioxolane derivatives) to control diol stereochemistry .

- Asymmetric catalysis : Palladium complexes with chiral ligands (e.g., BINAP) for enantioselective coupling steps .

- Dynamic kinetic resolution : Optimize reaction temperature and solvent polarity (e.g., THF vs. DMF) to favor desired stereoisomers during hydroxylation .

Q. How can researchers address discrepancies in analytical data (e.g., HPLC retention time vs. LCMS) for this compound?

- Methodological Answer :

- Orthogonal validation : Combine HPLC (e.g., SMD-TFA05 conditions, retention time ~1.25–1.26 minutes) with LCMS and ¹⁹F NMR to confirm identity .

- Batch-to-batch consistency : Monitor trifluoromethyl group stability under acidic/basic conditions using pH-controlled stability studies .

- Impurity profiling : Use preparative HPLC to isolate minor components and characterize them via tandem MS/MS or 2D NMR (e.g., COSY/HSQC) .

Q. What functionalization strategies enable derivatization of this compound for target-oriented applications?

- Methodological Answer :

- Esterification/etherification : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups under mild conditions (e.g., TBSCl, imidazole in DCM) .

- Cross-coupling : Utilize the pyridine ring as a directing group for C-H activation (e.g., Pd(OAc)₂ with oxidants like Ag₂CO₃) to introduce aryl/heteroaryl substituents .

- Coordination chemistry : Explore metal complexes (e.g., Cu or Pd) for catalytic applications, leveraging the diol’s chelating ability .

Q. How does the compound’s thermodynamic stability vary under different experimental conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen/air atmospheres.

- Solution stability : Monitor degradation kinetics in solvents (e.g., DMF, THF) via UV-Vis spectroscopy at varying temperatures (25–80°C) .

- Solid-state stability : Conduct accelerated aging studies (40°C/75% RH) with periodic XRD analysis to detect polymorphic transitions .

Specialized Methodological Considerations

Q. What in silico tools predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model electronic effects of the trifluoromethyl group on pyridine ring aromaticity .

- Docking studies : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) via hydrogen bonding with hydroxyl groups .

- Retrosynthetic planning : Leverage databases like Reaxys or Pistachio to design novel synthetic pathways .

Notes for Experimental Design

- Avoid common pitfalls : Ensure rigorous drying of intermediates (e.g., MgSO₄ for hydroxyl-containing compounds) to prevent side reactions.

- Safety protocols : Handle fluorinating agents (e.g., KF) in fume hoods due to HF release risks.

- Data documentation : Maintain detailed reaction logs (time, temperature, solvent) to troubleshoot reproducibility issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.